molecular formula C9H8O3S B8770229 4-(2-thienyl)dihydro-2H-pyran-2,6(3H)-dione

4-(2-thienyl)dihydro-2H-pyran-2,6(3H)-dione

Cat. No. B8770229
M. Wt: 196.22 g/mol
InChI Key: YVPSYJQZFMBWIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-thienyl)dihydro-2H-pyran-2,6(3H)-dione is a useful research compound. Its molecular formula is C9H8O3S and its molecular weight is 196.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-thienyl)dihydro-2H-pyran-2,6(3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-thienyl)dihydro-2H-pyran-2,6(3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(2-thienyl)dihydro-2H-pyran-2,6(3H)-dione

Molecular Formula

C9H8O3S

Molecular Weight

196.22 g/mol

IUPAC Name

4-thiophen-2-yloxane-2,6-dione

InChI

InChI=1S/C9H8O3S/c10-8-4-6(5-9(11)12-8)7-2-1-3-13-7/h1-3,6H,4-5H2

InChI Key

YVPSYJQZFMBWIU-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)OC1=O)C2=CC=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of commercial 2-thiophen-carboxaldehyde (22.4 g) and ethyl acetoacetate (50.5 ml) in ethanol (40 ml) piperidine (4 ml) was added with stirring at rt. The solution was kept at rt for 3 d to form a precipitate. After cooling in the refrigerator the yellow solid was crushed, collected by suction filtration, and washed with ethanol. Drying in vacuo affords 31 g of a faint yellowish solid (the bis-adduct of acetoacetate to the aldehyde). The powdered solid was added in portions to 40% NaOH (500 g) with stirring. The resulting orange coloured slurry was stirred at reflux for 2 h. After cooling in an ice bath the mixture was acidified by portionwise addition of conc. HCl (440 ml) to give a colourless precipitate. The solid was collected by suction filtration and washed with water. After drying in vacuo 3-(2-thienyl)glutaric acid (9.7 g) was obtained. The suspension of finely divided 3-(2-thienyl)glutaric acid in acetyl chloride (17 ml) was heated to reflux with stirring for 1 h. After cooling to rt precipitation of the product is induced by addition of petrol ether (100 ml). The precipitate is isolated by suction filtration, washed with petrol ether, and dried in vacuo to give 3-(2-thienyl)glutaric anhydride (8.2 g) as colourless crystals.
Name
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
440 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
17 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.